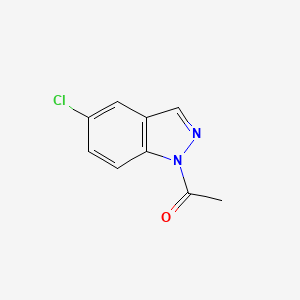

1-(5-Chloro-1H-indazol-1-yl)ethanone

描述

Significance of Indazole Scaffold in Contemporary Chemical and Pharmaceutical Research

The indazole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. pnrjournal.com This designation is attributed to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. nih.govresearchgate.net The unique chemical nature of indazole, including its tautomeric forms (1H-indazole and 2H-indazole), makes it a versatile building block for creating structurally diverse analogs. nih.govresearchgate.net

The significance of the indazole nucleus is underscored by its presence in numerous commercially available drugs. pnrjournal.comresearchgate.net For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Niraparib is employed as a PARP inhibitor for treating certain types of cancer. nih.gov Other examples include Benzydamine, which possesses anti-inflammatory properties, and Granisetron, a 5-HT3 receptor antagonist used to prevent nausea and vomiting in chemotherapy patients. pnrjournal.com

The broad spectrum of biological activities associated with indazole derivatives is a primary driver of ongoing research. These compounds have demonstrated potential as anti-inflammatory, antibacterial, anti-HIV, antitumor, antifungal, and antiarrhythmic agents. nih.govresearchgate.netresearchgate.net The adaptability of the indazole ring allows chemists to modify its structure with various functional groups, thereby fine-tuning its biological activity and pharmacokinetic properties to develop new therapeutic candidates. pnrjournal.comnih.gov

Overview of 1-(5-Chloro-1H-indazol-1-yl)ethanone in Academic Contexts and its Research Trajectory

This compound is a specific derivative of the indazole core structure. Its academic and research relevance is primarily as a chemical intermediate or building block in the synthesis of more complex molecules. The trajectory of this compound is therefore linked to its utility in synthetic chemistry rather than extensive biological evaluation of the compound itself.

The structure of this compound is characterized by the attachment of an acetyl group (-C(O)CH3) at the N1 position of the indazole ring and a chlorine atom at the 5-position of the benzene ring. The presence of the chloro group and the acetyl group provides reactive sites for further chemical modifications, making it a valuable precursor in medicinal chemistry research. The synthesis of such N-acylated indazoles is a key step in creating libraries of compounds for drug discovery programs. evitachem.com

While specific, in-depth studies focusing exclusively on the biological activities of this compound are not widely documented in publicly available literature, its constituent parts suggest potential areas of interest. Chloro-substituted indazoles are common motifs in pharmacologically active compounds, and the N-acetyl group can influence the molecule's solubility, stability, and binding interactions. Researchers can procure this compound from various chemical suppliers for use in exploratory synthesis and the development of novel indazole-based derivatives for biological screening. qtonics.comguidechem.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 1-(5-chloro-1H-indazol-1-yl)ethan-1-one |

| Molecular Formula | C₉H₇ClN₂O |

| CAS Number | 98083-43-3 |

| Molecular Weight | 194.62 g/mol |

| Classification | Indazole Derivative |

Structure

3D Structure

属性

IUPAC Name |

1-(5-chloroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRWUGNNZNFPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)Cl)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469478 | |

| Record name | 1-(5-Chloro-1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98083-43-3 | |

| Record name | 1-(5-Chloro-1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 5 Chloro 1h Indazol 1 Yl Ethanone and Its Analogs

Strategies for Indazole Core Functionalization

The chemical diversity of indazole-based compounds stems from a variety of synthetic strategies that allow for the precise modification of the indazole core. These methodologies include regioselective substitutions on the nitrogen atoms and various carbon positions of the bicyclic system.

Regioselective N-Alkylation and N-Acylation Approaches for Indazoles

The choice of base and solvent system is a critical factor in directing the regiochemical outcome of N-alkylation. nih.govbeilstein-journals.org For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 selectivity, particularly for indazoles with electron-deficient substituents. nih.govresearchgate.net Conversely, different conditions, such as Mitsunobu reactions, can show a preference for the N-2 position. beilstein-journals.org

In contrast to alkylation, N-acylation of indazoles generally shows a strong preference for the N-1 position. nih.govbeilstein-journals.org This selectivity is attributed to the greater thermodynamic stability of the 1H-indazole tautomer compared to the 2H-tautomer. nih.govbeilstein-journals.org Even if initial acylation occurs at the N-2 position, isomerization to the more stable N-1 acylindazole can take place. nih.gov Electrochemical methods have also been developed for the highly selective N-1 acylation of indazoles, where an electrochemically generated indazole anion reacts with an acid anhydride (B1165640). organic-chemistry.orgnih.gov

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Indazoles

| Indazole Substrate | Alkylating Agent | Base | Solvent | N-1:N-2 Ratio | Reference |

|---|---|---|---|---|---|

| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH | THF | >99:1 | nih.gov |

| 1H-Indazole | n-Pentanol | DIAD/PPh₃ (Mitsunobu) | THF | 1:2.5 | beilstein-journals.org |

| 1H-Indazole | Various | K₂CO₃ | DMF | Mixture | researchgate.net |

Halogenation and Directed Substituent Introduction on the Indazole Ring System

Halogenation is a fundamental strategy for functionalizing the indazole core, as the introduced halogen atom serves as a versatile handle for subsequent transformations, most notably cross-coupling reactions. chim.it The regioselectivity of halogenation can be directed to various positions on the carbocyclic ring (C4, C5, C6, C7) or the pyrazole (B372694) ring (C3).

The C-3 position is frequently targeted for halogenation. Reagents such as N-bromosuccinimide (NBS) are widely used for the regioselective introduction of a bromine atom at this position. chim.it Similarly, N-chlorosuccinimide (NCS) and iodine (I₂) under basic conditions can be used for chlorination and iodination, respectively. chim.it Metal-free halogenation protocols have been developed that allow for the highly selective synthesis of mono- or poly-halogenated 2H-indazoles by carefully adjusting the reaction conditions. nih.govresearchgate.net

Furthermore, direct and efficient regioselective bromination at the C-7 position of 4-substituted 1H-indazoles has been successfully achieved using NBS. rsc.orgrsc.org The presence of directing groups on the indazole ring can significantly influence the position of halogenation. Computational studies can help estimate the reactivity of different positions on the indazole ring, aiding in the prediction of regiochemical outcomes. rsc.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Indazole Synthesis for Diverse Linkages

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful and indispensable tools for creating carbon-carbon bonds and introducing diverse aryl and heteroaryl moieties onto the indazole scaffold. nih.govrsc.org This reaction is valued for its mild conditions and broad tolerance of functional groups. rsc.orgnih.gov

A significant advantage is the ability to perform Suzuki-Miyaura coupling on NH-free indazoles, which avoids the need for additional protection and deprotection steps that can add to the length of a synthetic sequence. rsc.orgnih.gov The reaction has been successfully applied to functionalize various positions of the indazole ring, including C-3, C-4, C-5, C-6, and C-7, starting from the corresponding bromo- or iodo-indazole precursors. rsc.orgrsc.orgnih.gov This versatility allows for the synthesis of a wide array of complex, poly-substituted indazole derivatives. rsc.org

Table 2: Examples of Suzuki-Miyaura Cross-Coupling on Bromo-Indazoles

| Indazole Substrate | Boronic Acid | Catalyst System | Base | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | High | researchgate.net |

| 7-Bromo-4-(phenylsulfonamido)-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 95% | rsc.org |

| 3-Iodo-N-Boc-5-methoxy-1H-indazole | Various arylboronic acids | Pd(PPh₃)₄ | Aq. Base | >80% | nih.gov |

Synthesis of 1-(5-Chloro-1H-indazol-1-yl)ethanone

The synthesis of the title compound, this compound, is most efficiently achieved through the direct N-acylation of its corresponding precursor, 5-chloro-1H-indazole. This approach leverages the inherent thermodynamic preference for N-1 substitution in acylation reactions.

Precursor Synthesis and Mechanistic Pathways

The key precursor, 5-chloro-1H-indazole, can be synthesized via established routes for indazole ring formation. nih.gov A common method involves the diazotization of an appropriately substituted aniline, such as 4-chloro-2-methylaniline, followed by intramolecular cyclization. nih.govrsc.org

The mechanistic pathway for the final N-acylation step involves the deprotonation of the N-1 proton of 5-chloro-1H-indazole by a suitable base. This generates a nucleophilic indazolide anion. This anion then undergoes a nucleophilic acyl substitution reaction, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride. The subsequent departure of the leaving group (chloride or acetate) yields the final product, this compound. The high regioselectivity for the N-1 position is a hallmark of this transformation. nih.gov

Optimization of Reaction Conditions and Isolation Techniques

To maximize the efficiency of the synthesis of this compound, optimization of the N-acylation reaction conditions is essential. This process involves the systematic screening of several parameters.

Base: A variety of organic and inorganic bases can be tested, including triethylamine, pyridine, potassium carbonate, or sodium hydride. The choice of base can influence reaction rate and selectivity. nih.gov

Acetylating Agent: Acetyl chloride and acetic anhydride are common choices. Acetyl chloride is generally more reactive, while acetic anhydride may offer milder conditions.

Solvent: The reaction can be performed in a range of aprotic solvents like tetrahydrofuran (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF). The solvent can affect the solubility of the reactants and the reaction rate. nih.gov

Temperature: The reaction is typically run at temperatures ranging from 0 °C to room temperature, although gentle heating may be required in some cases to drive the reaction to completion. nih.gov

Upon completion of the reaction, as monitored by techniques like thin-layer chromatography (TLC), a standard workup procedure is employed for isolation. This typically involves quenching the reaction mixture, followed by extraction with an appropriate organic solvent. The organic layer is then washed with aqueous solutions (e.g., water, brine) to remove the base and other water-soluble impurities. After drying the organic phase over an agent like sodium sulfate (B86663) or magnesium sulfate, the solvent is removed under reduced pressure. The resulting crude product can be purified to a high degree using standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica (B1680970) gel.

Scale-up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, kilogram-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. Key aspects include reaction conditions, reagent handling, purification methods, and process safety.

Reaction Parameters:

Solvent Selection: The choice of solvent is critical. For a large-scale reaction, factors such as cost, toxicity, environmental impact, and ease of recovery must be considered alongside reaction performance.

Temperature Control: Exothermic reactions, such as N-acetylation, require robust temperature control to prevent runaway reactions. The use of jacketed reactors with efficient heat exchange systems is essential.

Reagent Addition: The rate of addition of reactive reagents like acetic anhydride or acetyl chloride needs to be carefully controlled to manage the reaction exotherm.

Work-up and Purification:

Quenching: The quenching of the reaction mixture must be designed to be safe and effective on a large scale.

Extraction and Phase Separation: The choice of extraction solvents and the design of the extraction process should allow for efficient separation and minimize the formation of emulsions.

Crystallization and Isolation: The final product is typically isolated by crystallization. The choice of crystallization solvent and the cooling profile are crucial for obtaining the desired crystal form, purity, and yield. Filtration and drying equipment must be appropriately sized for the scale of the operation.

Process Safety:

Hazard Analysis: A thorough hazard analysis should be conducted to identify potential risks, such as thermal runaway, pressure buildup, and exposure to hazardous materials.

Material Handling: Safe procedures for handling and charging large quantities of raw materials and for discharging the product and waste streams are necessary.

A regioselective protocol for the synthesis of N-1 alkylindazoles on a kilogram scale has been developed, which involved a reductive acetylation-deacetoxylation of the corresponding N-1 acylindazole. beilstein-journals.org This indicates that large-scale syntheses involving N-acylated indazoles are feasible with careful process development.

Derivatization Strategies for this compound

The chemical versatility of this compound allows for a wide range of derivatization strategies, enabling the synthesis of a diverse library of analogs for further investigation. These strategies can be broadly categorized into transformations at the ethanone (B97240) moiety and functionalization of the indazole ring.

Chemical Transformations at the Ethanone Moiety

The acetyl group at the N-1 position offers several handles for chemical modification.

Condensation Reactions: The methyl group of the ethanone moiety is susceptible to deprotonation by a base, forming an enolate that can participate in condensation reactions. A notable example is the Claisen-Schmidt condensation with aromatic aldehydes to furnish chalcone (B49325) derivatives. nih.govchemrevlett.comijarsct.co.inwikipedia.orgnumberanalytics.comtaylorandfrancis.compearson.com This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.govijarsct.co.intaylorandfrancis.com The resulting α,β-unsaturated ketones are valuable intermediates for the synthesis of various heterocyclic compounds. A similar condensation has been reported for a 3-chloro-1-methyl-1H-indazole derivative with acetamide, which then underwent a Claisen-Schmidt condensation to form a chalcone. researchgate.net

Alpha-Halogenation: The α-carbon of the ethanone group can be halogenated under acidic or basic conditions. libretexts.orglibretexts.orgnih.gov For instance, reaction with bromine in acetic acid can yield the α-bromoacetyl derivative. libretexts.org This α-haloketone is a versatile intermediate that can be used in various subsequent nucleophilic substitution reactions to introduce a range of functional groups.

Willgerodt-Kindler Reaction: This reaction allows for the conversion of the aryl alkyl ketone to a thioamide. organic-chemistry.org The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. The resulting thioamide can then be hydrolyzed to the corresponding carboxylic acid or amide, effectively transforming the acetyl group into a carboxymethyl or related functional group.

Below is a table summarizing potential transformations at the ethanone moiety:

| Reaction Type | Reagents and Conditions | Product Type |

| Claisen-Schmidt Condensation | Aromatic aldehyde, NaOH or KOH, Ethanol | Chalcone (α,β-unsaturated ketone) |

| Alpha-Bromination | Br2, Acetic Acid | α-Bromoacetyl indazole |

| Willgerodt-Kindler Reaction | Sulfur, Morpholine, Heat | Thioamide, then Carboxylic Acid/Amide |

Further Functionalization of the Indazole Ring System at Unsubstituted Positions

The indazole ring of this compound can undergo further electrophilic substitution. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents: the N-acetyl group and the C-5 chloro group. The N-acetyl group is an electron-withdrawing group and is expected to be a meta-director. wikipedia.orgorganicchemistrytutor.com The chloro group is also electron-withdrawing but is an ortho-, para-director. wikipedia.orgorganicchemistrytutor.com The interplay of these directing effects will determine the position of further substitution.

Nitration: Aromatic nitration can be achieved using a mixture of nitric acid and sulfuric acid. youtube.com The nitro group is a strong deactivating group and a meta-director. organicchemistrytutor.com Given the directing effects of the existing substituents, nitration would likely occur at the C-3 or C-7 positions.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide. organic-chemistry.orgijpcbs.comyoutube.com While the N-acetyl group deactivates the ring, the reaction might still proceed at the most nucleophilic positions, potentially C-3 or C-7. The formylation of pyrazolo[1,5-a]pyrimidine (B1248293) systems has been reported under Vilsmeier-Haack conditions. ijpcbs.com

Halogenation: Further halogenation of the indazole ring can be achieved using various halogenating agents. The position of substitution will depend on the reaction conditions and the directing effects of the existing groups.

The following table outlines potential functionalization reactions on the indazole ring:

| Reaction Type | Reagents and Conditions | Potential Product |

| Nitration | HNO3, H2SO4 | 1-(5-Chloro-nitro-1H-indazol-1-yl)ethanone |

| Vilsmeier-Haack Formylation | POCl3, DMF | 1-(5-Chloro-formyl-1H-indazol-1-yl)ethanone |

Synthesis of Poly-Halogenated and Other Substituted Indazole Derivatives

Starting from this compound, a variety of poly-halogenated and other substituted derivatives can be synthesized.

Introduction of Halogens: As mentioned, direct halogenation can introduce additional halogen atoms onto the indazole ring. The synthesis of 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone has been reported, demonstrating that multiple substitutions are possible. iucr.org A patent describes the synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, showcasing the preparation of indazoles with multiple different halogen substituents. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): While less common than electrophilic substitution, SNAr can occur on electron-deficient aromatic rings. The presence of the electron-withdrawing N-acetyl group and the chloro substituent might render the indazole ring susceptible to nucleophilic attack, potentially allowing for the displacement of the chloro group or other leaving groups with various nucleophiles. nih.govlibretexts.orgnih.govresearchgate.net

The synthesis of these derivatives expands the chemical space around the this compound scaffold, providing a wider range of compounds for biological evaluation.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidating SAR of 1-(5-Chloro-1H-indazol-1-yl)ethanone Derivatives

Structure-activity relationship (SAR) studies on derivatives of the 5-chloro-indazole core are crucial for optimizing potency, selectivity, and pharmacokinetic properties. These studies systematically modify different parts of the molecule—the halogen substituent, the N1-ethanone group, other positions on the indazole ring, and the substitution pattern at the nitrogen atoms—to understand their contribution to biological activity.

Influence of Halogen Substituents on Biological Potency and Selectivity

The presence and position of halogen substituents on the indazole ring can significantly modulate a compound's biological profile. The chlorine atom at the C5 position of the parent compound is a key feature. Halogens can alter electronic properties, lipophilicity, and metabolic stability, and can form specific halogen bonds with target proteins.

Research on various heterocyclic scaffolds demonstrates the profound impact of halogen substitution. For instance, in a series of indazole-based diarylurea derivatives, the indazole ring was shown to tolerate various substituents. nih.gov In other related heterocyclic systems, such as 5-chloro-pyrazole derivatives, the chloro group was integral to potent antifungal activity. rsc.org Similarly, studies on 5-chloro-4-((substituted phenyl)amino)pyrimidine HDAC inhibitors revealed that the 5-chloro substituent was a key part of the "cap group," which interacts with the target enzyme. nih.gov While direct comparisons of different halogens at the 5-position of the 1-acetyl-indazole scaffold are not extensively detailed in the available literature, the frequent inclusion of the 5-chloro moiety in potent bioactive molecules suggests it offers a favorable combination of steric and electronic properties for target binding.

Role of the Ethanone (B97240) Group in Ligand-Target Interactions

The ethanone (acetyl) group at the N1 position is not merely a synthetic handle but plays a critical role in the molecule's interaction with its biological targets. N-acylation of the indazole ring is a common strategy to produce potent inhibitors. nih.gov The carbonyl oxygen of the acetyl group can act as a crucial hydrogen bond acceptor, anchoring the ligand within the active site of a protein.

SAR studies on N1-acylated indazoles have shown that modifications to this group can lead to significant gains in potency. For example, in the development of haspin kinase inhibitors based on a 5-(4-pyridinyl)indazole scaffold, replacing the simple acetyl group with more complex acyl moieties was explored. Amide coupling at the N1 position with m-hydroxyphenyl acetic acid resulted in a compound with a haspin IC50 value of 78 nM, highlighting that the N1-acyl group is a key site for optimization. nih.gov This indicates that the ethanone group in this compound serves as a foundational element for target engagement, which can be elaborated upon to enhance binding affinity.

Table 1: Effect of N1-Acyl Substitution on Haspin Kinase Inhibition for 5-(4-pyridinyl)indazole Derivatives This table illustrates the impact of modifying the N1-acyl group on a related indazole scaffold, demonstrating the importance of this position for biological activity.

| Compound | N1-Substituent | Haspin IC50 (nM) | Reference |

|---|---|---|---|

| Example 1 | Acetyl (Ethanone) | >10,000 | nih.gov |

| Example 2 (Compound 21) | Acyl group from m-hydroxyphenyl acetic acid | 78 | nih.gov |

Impact of Substitutions at Nitrogen Atoms of the Indazole Ring (N1 and N2)

The indazole scaffold has two nitrogen atoms, N1 and N2, and the position of substitution profoundly affects the molecule's properties and biological activity. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. researchgate.net Consequently, N1-substituted derivatives are often the preferred regioisomer in drug design.

The regiochemistry of substitution is critical for activity. In a study on indazole-3-carboxamides as CRAC channel blockers, the specific orientation of the amide linker at the C3 position was essential for activity, but the implicit N1-H was also a key feature of the active scaffold. nih.gov SAR studies on KV7.2/3 channel modulators found that the indazole regiochemistry, specifically N1 substitution, was of paramount importance for activity. researchgate.net The choice of reaction conditions during synthesis can control whether alkylation or acylation occurs at N1 or N2, and this choice is a critical step in creating biologically active molecules. researchgate.net For this compound, the ethanone group is fixed at the N1 position, which is often the desired regioisomer for potent kinase inhibition.

Positional Effects of Substituents on the Benzo-Fused Ring

The location of substituents on the benzene (B151609) portion of the indazole ring has a significant impact on biological activity. Beyond the 5-chloro group, modifications at positions C3, C4, C6, and C7 have been explored to optimize ligand-target interactions.

SAR studies have identified several key positional effects:

C3-Position: The C3 position is frequently modified to introduce groups that can form additional interactions with the target protein. In some kinase inhibitors, a group at C3 can extend into a solvent-exposed region or form hydrogen bonds. nih.gov

C4 and C6-Positions: Substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold have been shown to be crucial for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. nih.gov

C7-Position: Substitution at the C7 position has been shown to enhance the cardiovascular activity of certain indazole derivatives. rsc.org This position is adjacent to the N1 atom and can sterically influence the conformation of the N1-substituent.

Table 2: Summary of Positional Substituent Effects on the Indazole Ring for Various Targets

| Position | Observed Effect on Activity | Target/Activity Class | Reference |

|---|---|---|---|

| C3 | Often modified to enhance target engagement. | General Kinase Inhibitors | nih.gov |

| C4 & C6 | Substitutions are crucial for inhibitory activity. | IDO1 Inhibitors | nih.gov |

| C5 | Chloro group is a common feature in potent inhibitors. | HDAC, Antifungal | rsc.orgnih.gov |

| C7 | Substitution can enhance biological potency. | Cardiovascular Agents | rsc.org |

Analog Sensitive Design Strategies for Target Specificity

A significant challenge in developing kinase inhibitors is achieving selectivity, as the ATP-binding site is highly conserved across the kinome. The analog-sensitive (or chemical genetics) approach is a powerful strategy to overcome this. This method involves engineering a kinase by mutating a large "gatekeeper" residue in the ATP-binding pocket to a smaller one, like glycine (B1666218) or alanine. This creates a unique pocket that can accommodate a bulky, synthetically designed inhibitor that does not fit into the wild-type kinase.

This strategy has been successfully applied to indazole-based inhibitors. For example, in targeting the kinase Akt, researchers used the indazole-based inhibitor A-443654 as a starting point. By introducing a bulky substituent at the C7 position of the indazole ring, they created an analog-sensitive inhibitor (named PrINZ) that could selectively inhibit the engineered mutant Akt kinase without affecting wild-type Akt or other kinases. This approach allows for the precise investigation of a single kinase's function in real-time within a cellular environment.

Comparative Analysis with Structurally Related Heterocyclic Systems

The indazole scaffold is often compared to other heterocyclic systems that are prevalent in medicinal chemistry. Its properties as a "hinge-binder" in the ATP pocket of kinases are particularly notable. The two nitrogen atoms of the pyrazole (B372694) portion of indazole can form critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine (B156593) moiety of ATP.

Indole (B1671886): Indazole is frequently considered a bioisostere or surrogate of indole. Both are bicyclic aromatic systems, but the arrangement of nitrogen atoms in indazole provides different hydrogen bonding capabilities and electronic properties.

Benzimidazole (B57391): Like indazole, benzimidazole is another common hinge-binding scaffold. The choice between these scaffolds often depends on the specific topology of the target kinase's active site and the desired vectors for substituent placement.

Pyrazolopyrimidine: This is another "privileged" scaffold for kinase inhibitors. Compared to indazole, it offers different points for substitution and may present a different profile in terms of solubility and metabolic stability.

Isoxazole: In the search for novel scaffolds, SAR studies on trisubstituted isoxazoles have identified them as allosteric inhibitors for certain nuclear receptors, offering a different mechanism of action compared to the ATP-competitive inhibition often seen with indazoles. dundee.ac.uk

The selection of the indazole core over other heterocyclic systems is a key step in rational drug design, driven by its proven ability to form high-affinity interactions with a wide range of important biological targets.

Indole and Benzimidazole Analogs

The key difference between these three bicyclic systems lies in the arrangement of the nitrogen atoms in the five-membered ring. This seemingly minor change affects the dipole moment and the ability of the N-H group to act as a hydrogen bond donor. For instance, in a hypothetical biological target where the N-H of the indazole ring is involved in a crucial hydrogen bond, the corresponding indole analog might retain this interaction, whereas the benzimidazole analog, with its different N-H tautomeric possibilities, might exhibit a varied binding mode.

Without direct comparative biological data, a hypothetical SAR table can be constructed to illustrate the potential impact of these core modifications. The activity data presented below is purely illustrative to demonstrate the principles of SAR.

Table 1: Hypothetical Comparative Activity of Indole and Benzimidazole Analogs

| Compound Name | Core Scaffold | Hypothetical Biological Activity (IC₅₀, µM) |

| This compound | Indazole | 1.0 |

| 1-(5-Chloro-1H-indol-1-yl)ethanone | Indole | 2.5 |

| 1-(5-Chloro-1H-benzimidazol-1-yl)ethanone | Benzimidazole | 5.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, due to the absence of direct comparative studies in the public domain.

Comparison with Positional Isomers of Chloro-Indazole-Ethanones

The specific placement of substituents on the indazole ring is critical for biological activity. The position of the chloro and ethanone groups in this compound dictates the molecule's electronic landscape and steric profile, which in turn governs its binding affinity and selectivity for a target.

Moving the chloro group to other positions on the benzene ring (e.g., 4-, 6-, or 7-position) would alter the electronic effects on the heterocyclic system and could influence interactions with the target protein. Similarly, shifting the ethanone group to the N-2 position of the indazole ring would create a different regioisomer with a distinct three-dimensional shape and hydrogen bonding pattern.

A systematic evaluation of these positional isomers is a standard strategy in lead optimization. The following table provides a conceptual comparison of the potential activities of these isomers, again based on general SAR principles rather than specific experimental data.

Table 2: Hypothetical Comparative Activity of Positional Isomers

| Compound Name | Position of Chloro Group | Position of Ethanone Group | Hypothetical Biological Activity (IC₅₀, µM) |

| 1-(4-Chloro-1H-indazol-1-yl)ethanone | 4 | 1 | 3.8 |

| This compound | 5 | 1 | 1.0 |

| 1-(6-Chloro-1H-indazol-1-yl)ethanone | 6 | 1 | 2.1 |

| 1-(7-Chloro-1H-indazol-1-yl)ethanone | 7 | 1 | 4.5 |

| 2-(5-Chloro-2H-indazol-2-yl)ethanone | 5 | 2 | 8.0 |

Note: The data in this table is hypothetical and for illustrative purposes only, due to the absence of direct comparative studies in the public domain.

Evaluation of Bioisosteric Replacements for Enhanced Activity or Selectivity

Bioisosterism is a powerful tool in drug design, involving the substitution of a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological profile. For this compound, the ethanone (acetyl) group is a key feature that could be targeted for bioisosteric replacement.

The acetyl group is a relatively simple moiety, and its replacement with other groups could modulate properties such as polarity, metabolic stability, and the ability to form hydrogen bonds. For example, replacing the methyl of the acetyl group with a cyclopropyl (B3062369) ring could introduce conformational rigidity and potentially enhance binding affinity. Alternatively, replacing the carbonyl group with a sulfone or a different heterocyclic ring could alter the electronic properties and hydrogen bonding capabilities.

The exploration of bioisosteric replacements is a creative and often fruitful approach in medicinal chemistry. A hypothetical evaluation of such replacements is presented in the table below.

Table 3: Hypothetical Evaluation of Bioisosteric Replacements for the Ethanone Moiety

| Compound Modification | Bioisosteric Replacement | Rationale for Replacement | Hypothetical Impact on Activity |

| Replacement of Acetyl Methyl | Cyclopropylacetyl | Introduce conformational rigidity, potentially improve metabolic stability. | Increased Potency |

| Replacement of Carbonyl Oxygen | Sulfonyl | Alter electronic properties and hydrogen bond acceptor strength. | Modified Selectivity |

| Replacement of Acetyl Group | 5-membered Heterocycle (e.g., Oxadiazole) | Introduce a more complex and stable pharmacophore with different interaction points. | Enhanced Potency and Selectivity |

Note: The information in this table is based on general principles of bioisosteric replacement and is for illustrative purposes only, as specific experimental data for these modifications on the this compound scaffold is not available.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Investigations of 1-(5-Chloro-1H-indazol-1-yl)ethanone and its Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool for predicting ligand-protein interactions and understanding the structural basis of biological activity.

In silico molecular docking studies on indazole derivatives have been instrumental in identifying their potential as inhibitors for various protein targets, particularly protein kinases, which are crucial in cancer signaling pathways. nih.govbohrium.com These studies predict how compounds like this compound might fit into the active site of a protein.

The analysis typically reveals key interactions that stabilize the ligand-protein complex. For the indazole scaffold, common interactions include:

Hydrogen Bonds: The nitrogen atoms of the indazole ring are frequent participants in hydrogen bonding with amino acid residues in the protein's hinge region, a critical area for kinase inhibitors. For example, studies on indazole derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR) show hydrogen bonds forming with backbone atoms of residues like Alanine and Glutamic acid. nih.gov

π-π Stacking: The aromatic nature of the indazole ring allows for favorable π-π stacking interactions with aromatic amino acid side chains such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). nih.govnih.gov

Hydrophobic Interactions: The chloro-substituted benzene (B151609) portion of the molecule can engage in hydrophobic interactions with nonpolar residues like Valine (Val), Leucine (Leu), and Isoleucine (Ile) within the binding pocket. nih.gov

These predicted binding modes provide a structural hypothesis for the compound's mechanism of action and guide the design of analogs with improved potency and selectivity.

Table 1: Representative Ligand-Protein Interactions for Indazole Analogs

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| VEGFR-2 | Ala866, Glu885, Phe918 | Hydrogen Bond, π-π Stacking | nih.gov |

| FGFR1 | Ala564, Glu562, Phe489 | Hydrogen Bond, π-π Stacking | nih.gov |

| Aurora A Kinase | Glu211, Ala213, Lys141 | Hydrogen Bond | nih.gov |

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its protein target. This is achieved using scoring functions, which are mathematical models that approximate the free energy of binding. The output is typically a numerical score, often expressed in kcal/mol, where a more negative value indicates a stronger predicted binding affinity. researchgate.net

Studies on various indazole derivatives have reported a wide range of binding affinities depending on the specific analog and the target protein. For instance, docking of indazole-based compounds against kinase targets has yielded binding energy predictions ranging from -25 to -93 kcal/mol. nih.gov A machine learning approach identified an indazole-containing compound as a promising SARS-CoV-2 MPro inhibitor with an estimated binding affinity of -9 kcal/mol. nih.gov These scores are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.

Table 2: Predicted Binding Affinities of Indazole Analogs Against Various Targets

| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Thiazolyl-indazole derivative | SARS-CoV-2 MPro | -9.0 | nih.gov |

| Indazol-pyrimidine derivative | Caspase-3 | -25.56 | nih.gov |

| Arylsulphonyl indazole | VEGFR-2 | -19.20 | nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. researchgate.net This data is used to understand the molecule's intrinsic reactivity, stability, and spectroscopic properties.

The electronic properties of a molecule are key to its chemical behavior. Quantum chemical methods are used to compute several descriptors that predict this behavior:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. nih.gov Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net For this compound, the oxygen of the ethanone (B97240) group would be expected to be a region of high negative potential, while the hydrogen atoms would be positive.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net DFT calculations on related heterocyclic compounds are frequently used to determine these values and predict reactivity. researchgate.netresearchgate.net

Table 3: Key Electronic Descriptors from Quantum Chemical Calculations

| Descriptor | Information Provided | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap correlates with higher chemical reactivity |

Most molecules are not rigid and can exist in various spatial arrangements, or conformations, by rotating around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. This is done by calculating the potential energy of the molecule as a function of one or more dihedral angles, generating a potential energy surface or energy landscape.

For this compound, a key flexible bond is the one connecting the ethanone group to the indazole nitrogen. Rotation around this bond would generate different conformers. The most stable conformer, corresponding to a minimum on the energy landscape, is the one most likely to be present and to interact with a biological target. Understanding the preferred conformation is therefore essential for accurate molecular docking and for designing conformationally constrained analogs with potentially higher affinity.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. nih.govbohrium.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility and stability of the complex in a simulated physiological environment.

MD simulations are often used to refine and validate the results of molecular docking. By simulating the ligand-protein complex for nanoseconds or longer, researchers can assess the stability of the predicted binding pose. Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, low RMSD value suggests that the complex is not undergoing major conformational changes and that the binding is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues. Higher RMSF values indicate more flexible regions of the protein, which can be important for ligand entry or binding.

MD simulations on indazole derivatives bound to their protein targets have been used to confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, lending greater confidence to the proposed binding model. nih.govbohrium.comtandfonline.com

Crystallographic Analysis and Supramolecular Interactions

Single-Crystal X-ray Diffraction Studies of Indazole Ethanones

While a specific crystal structure for 1-(5-Chloro-1H-indazol-1-yl)ethanone is not publicly available, extensive analysis of closely related N-acetylated indazole derivatives provides a robust framework for understanding its solid-state properties. Studies on compounds like N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide and 1-(6-Nitro-1H-indazol-1-yl)ethanone offer valuable data on the geometry and interactive potential of the N-acetylated indazole core. iucr.orgresearchgate.net

Molecular Conformation and Geometry of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic structure composed of fused benzene (B151609) and pyrazole (B372694) rings, is characteristically planar. nih.gov In the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, the indazole system is reported to be essentially planar, with a maximum deviation from the mean plane of just 0.007 Å. iucr.orgnih.gov This planarity is a critical feature, influencing how the molecules interact with each other in the solid state.

The acetyl group attached to the N1 position of the indazole ring introduces a degree of conformational flexibility. In the case of 1-(6-Nitro-1H-indazol-1-yl)ethanone, the mean plane of the acetyl substituent is slightly twisted from the plane of the indazole moiety by 5.3(1)°. researchgate.net A similar small dihedral angle is observed in 1-(1H-Imidazol-1-yl)ethanone, where the acetyl group is inclined to the imidazole (B134444) ring's mean plane by 1.52(12)°. researchgate.net This slight torsion is a common feature in N-acylated heterocyclic compounds.

Interactive Table: Crystallographic Data for Analogous Indazole Ethanones

| Compound | Crystal System | Space Group | Key Geometric Feature | Reference |

|---|---|---|---|---|

| 1-(6-Nitro-1H-indazol-1-yl)ethanone | Monoclinic | P2₁/c | Indazole moiety is essentially planar. researchgate.net | researchgate.net |

| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | Monoclinic | P2₁/c | Indazole system is essentially planar. iucr.orgnih.gov | iucr.orgnih.gov |

Analysis of Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonds are key directional forces that dictate the supramolecular assembly of molecules in a crystal. mdpi.com In the absence of strong hydrogen bond donors like N-H (as the N1 position is acetylated), weaker C—H···O and C—H···N interactions become significant in organizing the crystal lattice.

In the crystal structure of 1-(6-Nitro-1H-indazol-1-yl)ethanone, weak C—H···O and C—H···N hydrogen bonds are observed, which link the molecules into layers. researchgate.net Similarly, the structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide exhibits inversion dimers where molecules are connected by pairs of N—H···O and C—H···O hydrogen bonds. iucr.orgnih.gov Although the primary N-H donor is absent in this compound, the potential for C—H···O and C—H···N bonds involving the acetyl oxygen and the indazole nitrogen, respectively, remains. The chlorine atom at the 5-position could also participate in weak halogen bonding.

Interactive Table: Hydrogen Bond Geometry in Analogous Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code | Reference |

|---|---|---|---|---|---|---|

| C4—H4···O1 | 0.95 (3) | 2.37 (3) | 3.213 (2) | 148 (2) | -x+1, -y+1, -z+1 | researchgate.net |

Data from 1-(6-Nitro-1H-indazol-1-yl)ethanone

Characterization of π-Stacking and Other Non-Covalent Interactions in the Crystal Lattice

Aromatic systems like the indazole nucleus are prone to engaging in π-stacking interactions, which are crucial for the stabilization of crystal structures. mdpi.com These interactions involve the face-to-face or offset stacking of the aromatic rings.

In the crystal packing of 1-(6-Nitro-1H-indazol-1-yl)ethanone, the layers formed by hydrogen bonds are further associated through π-stacking interactions to create a three-dimensional network. researchgate.net The stability afforded by π-π stacking can be significant, with interaction energies for halogenated 3-methylindole (B30407) dimers ranging from -6.1 to -9.7 kcal·mol⁻¹. mdpi.com The presence of the chloro substituent in this compound is expected to modulate the electrostatic potential of the aromatic surface, thereby influencing the geometry and strength of these π-stacking interactions.

Crystal Packing and Solid-State Architectural Characteristics

For instance, in 1-(6-Nitro-1H-indazol-1-yl)ethanone, a layered structure parallel to the (102) plane is formed via weak hydrogen bonds, and these layers are then linked by π-stacking. researchgate.net In the case of 1-(1H-Imidazol-1-yl)ethanone, C—H···O and C—H···N hydrogen bonds result in a sheet-like structure. researchgate.net It is highly probable that this compound would adopt a similar layered or sheet-like architecture, stabilized by a combination of C—H···O hydrogen bonds involving the acetyl group and offset π-π stacking of the chloro-indazole rings.

Influence of Crystallographic Insights on Rational Drug Design and Optimization

A detailed understanding of the solid-state structure of a drug candidate is indispensable in medicinal chemistry. nih.govnih.gov Crystallographic data provides precise information about the molecule's three-dimensional shape, conformational preferences, and intermolecular interaction capabilities.

This knowledge is instrumental in several aspects of drug design:

Structure-Activity Relationship (SAR) Studies: By understanding the precise geometry of the molecule, chemists can make more informed decisions about synthetic modifications to enhance biological activity. The planarity of the indazole ring and the orientation of the acetyl group are key parameters for molecular recognition at a biological target.

Lead Optimization: Knowledge of the key intermolecular interactions that stabilize the crystal lattice, such as specific hydrogen bonds and π-stacking arrangements, can be translated to designing ligands that form similar stabilizing interactions within a protein's binding pocket. nih.gov

Physicochemical Properties: Crystal packing influences crucial physicochemical properties of a drug substance, including solubility, dissolution rate, and stability. Polymorphism, the ability of a compound to exist in multiple crystal forms, can be understood and controlled through a thorough crystallographic analysis.

Therapeutic Applications and Future Research Directions

Potential Therapeutic Areas for 1-(5-Chloro-1H-indazol-1-yl)ethanone and its Derivatives

The indazole nucleus is a versatile pharmacophore present in several FDA-approved drugs, highlighting the therapeutic relevance of this chemical class. bohrium.comresearchgate.net Research into various substituted indazole derivatives has revealed a broad spectrum of biological activities, suggesting numerous potential applications in medicine. researchgate.netnih.gov

Anticancer Activity: This is one of the most extensively studied areas for indazole derivatives. nih.gov Many compounds function as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival. nih.govrsc.org Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptors (FGFRs), and Pim kinases. nih.govbohrium.comnih.gov The structural modifications on the indazole ring are crucial for achieving high potency and selectivity. nih.gov Several approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core, underscoring its success in oncology. nih.govresearchgate.net

Anti-inflammatory and Analgesic Properties: Indazole derivatives have demonstrated significant anti-inflammatory effects. nih.govresearchgate.net Their mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. nih.govnih.gov The well-established non-steroidal anti-inflammatory drug (NSAID) Benzydamine is an indazole derivative. mdpi.com The analgesic effects of some indazoles are often linked to their anti-inflammatory action. nih.gov

Antimicrobial and Antiviral Activity: The indazole scaffold has been a template for the development of agents against various pathogens. mdpi.com Derivatives have shown activity against bacteria, fungi, and protozoa. researchgate.netmdpi.com Furthermore, some indazoles have been investigated for their potential as anti-HIV agents. researchgate.netnih.gov

Other Therapeutic Areas: The biological reach of indazole compounds extends to cardiovascular diseases, where they have been explored as antihypertensive agents. researchgate.netdntb.gov.ua Additionally, their ability to interact with central nervous system targets has led to research into their use as antidepressants and for treating neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov

| Drug Name | Therapeutic Area |

|---|---|

| Axitinib | Anticancer (Renal Cell Carcinoma) |

| Pazopanib | Anticancer (Renal Cell Carcinoma, Soft Tissue Sarcoma) |

| Niraparib | Anticancer (Ovarian Cancer) |

| Entrectinib | Anticancer (NSCLC, Solid Tumors) |

| Benzydamine | Anti-inflammatory |

| Granisetron | Antiemetic (Chemotherapy-induced nausea) |

Challenges and Opportunities in Translating Research Findings to Clinical Applications

Despite the broad therapeutic potential of the indazole class, the journey from laboratory discovery to clinical application is fraught with challenges. However, these hurdles are matched by significant opportunities for innovation.

Challenges:

Synthesis and Scalability: A primary issue is the limited abundance of indazoles in natural sources, making synthetic routes necessary. bohrium.comresearchgate.net These syntheses can be complex, sometimes resulting in low yields or difficulties in controlling the formation of specific isomers (tautomers), which can significantly impact biological activity. bohrium.comresearchgate.net Developing economical and scalable routes for specific derivatives like 7-bromo-4-chloro-1H-indazol-3-amine remains an active area of process development. nih.gov

Target Selectivity and Off-Target Effects: For applications like cancer therapy, achieving high selectivity for a specific kinase target over others is a major challenge. nih.gov Lack of selectivity can lead to adverse side effects, which is a reason for the failure of some drug candidates in clinical trials. nih.gov

Drug Resistance: As with many anticancer agents, the development of drug resistance by tumors is a significant obstacle that can limit the long-term efficacy of indazole-based therapies. nih.gov

Clinical Translation: A promising profile in preclinical studies does not always translate to success in human trials. Many potential drug candidates fail during clinical development due to unforeseen toxicity or lack of efficacy. nih.gov

Opportunities:

Privileged Scaffold: The indazole nucleus is a highly versatile and validated scaffold in drug discovery. researchgate.net Its proven success provides a strong foundation for designing new derivatives with improved properties. The ease of making substitutions around the core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. nih.govnih.gov

Targeting Novel Pathways: There is a vast opportunity to explore indazole derivatives against new biological targets in diseases with unmet medical needs. bohrium.com

Combinatorial Chemistry and High-Throughput Screening: Modern drug discovery techniques allow for the rapid synthesis and screening of large libraries of indazole derivatives, accelerating the identification of promising lead compounds.

Improved Drug Design: Advances in computational chemistry and molecular modeling enable a more rational, structure-guided design of indazole derivatives, helping to predict their binding to targets and improve their pharmacological profiles before synthesis. nih.gov

Emerging Research Avenues and Prospects for Further Investigation of the Compound Class

The future of research into this compound and its broader chemical class is bright, with several exciting avenues being actively pursued. The inherent versatility of the indazole scaffold continues to inspire medicinal chemists to explore its potential in novel therapeutic contexts. nih.gov

Advanced Kinase Inhibitors: A major ongoing effort is the development of next-generation kinase inhibitors for cancer. nih.gov Research is focused on creating compounds with greater selectivity and the ability to overcome known resistance mechanisms. nih.gov This includes targeting a wider range of kinases such as Aurora kinases, cyclin-dependent kinases (CDKs), and extracellular signal-regulated kinases (ERK1/2). nih.govnih.gov

Dual-Target or Multi-Target Agents: There is growing interest in designing single molecules that can modulate multiple biological targets simultaneously. This approach could be beneficial in complex diseases like cancer, where multiple pathways are dysregulated. Indazole derivatives are being explored as scaffolds for multi-kinase inhibitors and other multi-target agents. mdpi.com

Neurodegenerative and Inflammatory Diseases: Beyond oncology, there is significant potential for indazole derivatives in treating other complex conditions. A newly synthesized indazole derivative, Cyy-272, has shown promise in models of acute lung injury by inhibiting JNK phosphorylation, pointing to new anti-inflammatory applications. researchgate.net The development of 3-aminoindazole derivatives as potential treatments for Alzheimer's disease represents another key research direction. nih.gov

Novel Synthetic Methodologies: The development of more efficient, cost-effective, and environmentally friendly methods for synthesizing indazole derivatives is crucial. nih.gov Innovations in synthetic chemistry will enable easier access to a wider diversity of molecular structures for biological screening, which may unlock new therapeutic applications.

常见问题

How can researchers optimize the synthesis of 1-(5-Chloro-1H-indazol-1-yl)ethanone to improve yield and purity?

Level : Basic

Methodological Answer :

The synthesis of this compound can be optimized by adapting protocols from analogous indazol-ethanone derivatives. For example, a reflux reaction in dioxane (15 mL) with anhydrous potassium carbonate (100 mg) under inert conditions for 16 hours has been shown to enhance coupling efficiency. Post-reaction purification via recrystallization from ethanol improves purity by removing unreacted precursors and byproducts . Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1 molar ratio of indazole precursor to chloroethanone) can further optimize yield.

What strategies are recommended for resolving discrepancies in crystallographic data during structural elucidation?

Level : Advanced

Methodological Answer :

Crystallographic discrepancies, such as twinning or disorder, can be addressed using SHELXL for refinement . Key steps include:

- Data Collection : Ensure high-resolution datasets (≤ 0.8 Å) to resolve electron density ambiguities.

- Twinning Analysis : Use the BASF parameter in SHELXL to model twinning ratios.

- Disorder Modeling : Split occupancy refinement for overlapping atoms, guided by hydrogen bonding and steric constraints.

Cross-validation with tools like WinGX/ORTEP ensures anisotropic displacement ellipsoids are accurately visualized, reducing systematic errors .

What spectroscopic techniques are essential for characterizing the molecular structure of this compound?

Level : Basic

Methodological Answer :

Critical techniques include:

- NMR Spectroscopy : H and C NMR to confirm the indazole ring substitution pattern and acetyl group integration (e.g., singlet at ~2.6 ppm for CHCO).

- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive bond lengths/angles and crystallographic packing (e.g., C-Cl bond length ~1.74 Å) .

- Mass Spectrometry (HRMS) : Validate molecular weight (CHClNO; theoretical MW 194.03) and isotopic patterns.

Compare data with PubChem entries or crystallographic databases (e.g., CCDC) for consistency .

How can researchers address unexpected reactivity or byproduct formation during functionalization?

Level : Advanced

Methodological Answer :

Unexpected reactivity (e.g., indazole ring decomposition) can be mitigated by:

- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates.

- Condition Optimization : Adjust temperature (e.g., lower to 50°C) or solvent polarity (switch to DMF for stability).

- Computational Modeling : Employ DFT calculations (e.g., Gaussian or MOE) to predict reactive sites and transition states, reducing trial-and-error approaches .

For byproduct identification, LC-MS or preparative HPLC isolates impurities for structural analysis.

What safety protocols should be followed when handling this compound in laboratory settings?

Level : Basic

Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards) .

- Waste Management : Segregate organic waste and collaborate with certified disposal agencies to prevent environmental contamination .

- First Aid : For inhalation exposure, move to fresh air and seek medical attention. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses .

What methodologies are effective in analyzing electronic/steric effects influencing reactivity?

Level : Advanced

Methodological Answer :

- X-ray Charge Density Analysis : Maps electron density around the chloroindazole moiety to identify electrophilic regions.

- Hammett Studies : Correlate substituent effects (σ values) with reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Steric Maps : Use Mercury software to calculate Connolly surfaces, quantifying steric hindrance near the ethanone group .

These approaches guide rational design of derivatives with tailored reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。